An In-depth Technical Guide to the Proposed Synthesis and Characterization of 2-Amino-4,5-diethoxybenzonitrile
An In-depth Technical Guide to the Proposed Synthesis and Characterization of 2-Amino-4,5-diethoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Rationale for 2-Amino-4,5-diethoxybenzonitrile
Substituted benzonitriles are a class of organic compounds that are of significant interest in drug discovery and development.[1] The nitrile group can serve as a versatile synthetic handle, a hydrogen bond acceptor, or a bioisosteric replacement for other functional groups. The presence of amino and alkoxy groups on the aromatic ring further allows for a wide range of chemical modifications, making these molecules valuable scaffolds for building libraries of compounds for biological screening.[2][3]
While 2-Amino-4,5-dimethoxybenzonitrile is a commercially available and studied intermediate, its diethoxy analogue, the subject of this guide, represents a novel chemical entity. The replacement of methoxy groups with ethoxy groups can have significant effects on the molecule's physicochemical properties, including:
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Lipophilicity: The addition of two ethyl groups will increase the lipophilicity of the molecule, which can influence its solubility, membrane permeability, and pharmacokinetic profile.
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Metabolic Stability: The ethoxy groups may be metabolized differently than methoxy groups, potentially leading to a different metabolic fate and half-life in biological systems.
-
Binding Interactions: The bulkier ethoxy groups could alter the binding affinity and selectivity of the molecule for its biological target.
This guide provides a scientifically grounded, hypothetical framework for the synthesis and utilization of 2-Amino-4,5-diethoxybenzonitrile.
Proposed Synthetic Pathway
The synthesis of 2-Amino-4,5-diethoxybenzonitrile can be logically approached from commercially available starting materials. The proposed multi-step synthesis is outlined below, with each step based on well-established and reliable organic transformations.
Caption: Proposed multi-step synthesis of 2-Amino-4,5-diethoxybenzonitrile.
Detailed Experimental Protocols
The following protocols are proposed based on analogous procedures for similar substituted anilines and benzonitriles.[4][5]
Step 1: Acetylation of 3,4-Diethoxyaniline
This initial step protects the amino group to control the regioselectivity of the subsequent electrophilic nitration.
-
Materials:
-
3,4-Diethoxyaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Ice bath, magnetic stirrer, round-bottom flask
-
Distilled water
-
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3,4-diethoxyaniline in glacial acetic acid.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add acetic anhydride dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash thoroughly with cold distilled water until the filtrate is neutral, and dry under vacuum to obtain N-(3,4-diethoxyphenyl)acetamide.
-
Step 2: Nitration of N-(3,4-diethoxyphenyl)acetamide
This step introduces the nitro group ortho to the acetamido group.
-
Materials:
-
N-(3,4-diethoxyphenyl)acetamide
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (70%)
-
Ice-salt bath, magnetic stirrer, dropping funnel
-
-
Procedure:
-
In a round-bottom flask, dissolve the N-(3,4-diethoxyphenyl)acetamide from Step 1 in concentrated sulfuric acid at 0°C in an ice-salt bath.
-
Slowly add fuming nitric acid dropwise via a dropping funnel, ensuring the temperature is maintained between 0 and 5°C.
-
After the addition, continue stirring the mixture at this temperature for 2-3 hours.
-
Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.
-
Filter the yellow precipitate, wash with copious amounts of cold water until the washings are neutral, and dry to yield N-(2-nitro-4,5-diethoxyphenyl)acetamide.
-
Step 3: Hydrolysis of N-(2-nitro-4,5-diethoxyphenyl)acetamide
This step deprotects the amino group.
-
Materials:
-
N-(2-nitro-4,5-diethoxyphenyl)acetamide
-
Ethanol
-
Concentrated hydrochloric acid
-
10% Sodium hydroxide solution
-
-
Procedure:
-
Suspend the N-(2-nitro-4,5-diethoxyphenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
Neutralize the solution by the slow addition of 10% sodium hydroxide solution until a pH of 7-8 is reached, which will precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 2-Nitro-4,5-diethoxyaniline.
-
Step 4: Sandmeyer Reaction to form 2-Amino-4,5-diethoxybenzonitrile
This two-part final step first diazotizes the amino group and then displaces it with a nitrile.
-
Materials:
-
2-Nitro-4,5-diethoxyaniline
-
Sodium nitrite
-
Concentrated hydrochloric acid
-
Copper(I) cyanide
-
Sodium dithionite
-
Ethyl acetate
-
-
Procedure:
-
Diazotization: Dissolve 2-Nitro-4,5-diethoxyaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C, to form the diazonium salt solution.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. The reaction mixture is often heated to drive the reaction to completion.
-
Reduction of Nitro Group: After the cyanation is complete, cool the mixture. Add sodium dithionite (3-4 equivalents) in portions at room temperature. Heat the reaction mixture to reflux for 2-3 hours.
-
Work-up: After completion, cool the mixture and extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Amino-4,5-diethoxybenzonitrile.
-
Purification: The final product can be purified by column chromatography on silica gel or by recrystallization.
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Predicted Physicochemical and Spectroscopic Data
The following properties are predicted based on the structure and in comparison to its dimethoxy analog.[6][7][8]
| Property | Predicted Value |
| CAS Number | Not Assigned |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 100-115 °C |
| Boiling Point | >350 °C at 760 mmHg |
| Solubility | Soluble in DMSO, DMF, acetone; sparingly soluble in ethanol, methanol; insoluble in water. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.8-7.0 (s, 1H, Ar-H), 6.3-6.5 (s, 1H, Ar-H), 4.2-4.5 (br s, 2H, -NH₂), 4.0-4.2 (q, J=7.0 Hz, 4H, 2x -OCH₂CH₃), 1.4-1.6 (t, J=7.0 Hz, 6H, 2x -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 150-155, 145-150, 140-145, 118-120 (CN), 115-118, 100-105, 95-100, 64-66 (2x -OCH₂CH₃), 14-16 (2x -OCH₂CH₃) |
Potential Applications in Drug Discovery
The 2-amino-4,5-dialkoxybenzonitrile scaffold is a valuable starting point for the synthesis of various heterocyclic systems, particularly quinazolines, which are prevalent in medicinal chemistry.
Caption: Logical workflow for utilizing 2-Amino-4,5-diethoxybenzonitrile in a drug discovery program.
Derivatives of the closely related 2-Amino-4,5-dimethoxybenzonitrile are used in the synthesis of kinase inhibitors. For example, this scaffold is a key component in the synthesis of compounds targeting the Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy. The title compound could be employed in a similar fashion to generate novel EGFR inhibitors with potentially different pharmacokinetic profiles.[9]
Safety and Handling
While specific toxicity data for 2-Amino-4,5-diethoxybenzonitrile is unavailable, it should be handled with the same precautions as analogous compounds. Based on the data for 2-Amino-4,5-dimethoxybenzonitrile, the diethoxy analog should be considered harmful if swallowed, in contact with skin, or if inhaled.[6][7]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a dry, cool place (2-8°C is recommended for its dimethoxy analog).[7][10]
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of 2-Amino-4,5-diethoxybenzonitrile. By leveraging established synthetic methodologies and drawing parallels with well-characterized analogs, we have outlined a clear path for its synthesis and have proposed its potential utility in drug discovery. The increased lipophilicity imparted by the ethoxy groups makes this an attractive molecule for researchers seeking to expand the chemical space around this valuable pharmacophore. The protocols and data presented herein should serve as a robust starting point for the practical synthesis and investigation of this novel compound.
References
-
2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile. Pharmaffiliates. [Link]
-
2-Amino-4,5-dimethoxybenzonitrile | CAS#:26961-27-3. Chemsrc. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scbt.com [scbt.com]
- 7. 2-Amino-4,5-dimethoxybenzonitrile | 26961-27-3 [sigmaaldrich.com]
- 8. 2-Amino-4,5-dimethoxybenzonitrile | CAS#:26961-27-3 | Chemsrc [chemsrc.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 2-Amino-4,5-dimethoxybenzonitrile | 26961-27-3 [sigmaaldrich.com]
